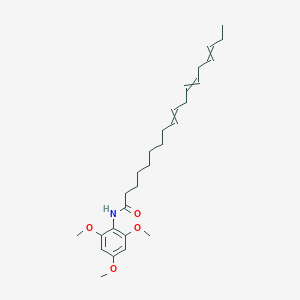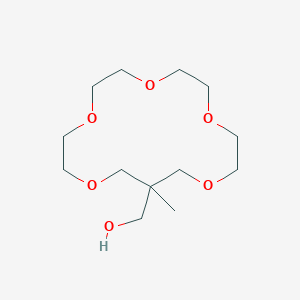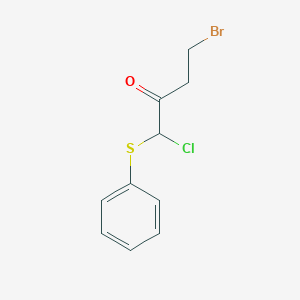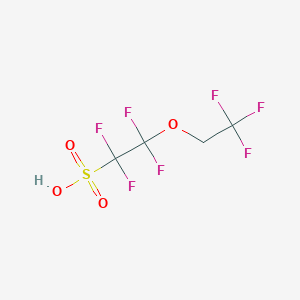![molecular formula C15H15ClO2S B14315916 Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- CAS No. 110210-24-7](/img/structure/B14315916.png)
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethyl chain, which is further connected to a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The chlorobenzene undergoes sulfonation with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) to introduce the sulfonyl group.
Alkylation: The sulfonated product is then subjected to Friedel-Crafts alkylation using an alkyl halide, such as ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling with Methylphenyl Group: Finally, the ethyl-substituted product is coupled with a methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but lacks the methylphenyl group.
Toluene, p-chloro-: Similar structure but lacks the sulfonyl and ethyl groups.
Uniqueness
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer distinct chemical and physical properties
Propiedades
| 110210-24-7 | |
Fórmula molecular |
C15H15ClO2S |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 |
Clave InChI |
OCVRYFXLOFEYJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/no-structure.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)





